molecular formula C11H16ClNO3 B2360748 3-Methoxy-D-phenylalanine methyl ester hydrochloride CAS No. 1391507-80-4

3-Methoxy-D-phenylalanine methyl ester hydrochloride

Cat. No.: B2360748
CAS No.: 1391507-80-4
M. Wt: 245.7
InChI Key: FECZUOHUAFORHP-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-D-phenylalanine methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.7. The purity is usually 95%.
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Scientific Research Applications

Ortho Palladation and Functionalization

  • Application : In the field of organometallic chemistry, 3-Methoxy-D-phenylalanine methyl ester hydrochloride is used in the preparation of ortho-metalated complexes, specifically in the synthesis of functionalized derivatives of phenylalanine methyl ester. Such complexes have potential applications in catalysis and material science (Vicente et al., 2007).

Structural Analysis in Peptide Sweeteners

  • Application : This compound is involved in the synthesis and structural analysis of peptide sweeteners. Specifically, its analogs are used in understanding the structure-taste relationships in artificial sweeteners (Kawai et al., 1980).

Asymmetric Synthesis of Amino Acids

  • Application : It plays a role in the asymmetric synthesis of amino acids. The compound is utilized in reactions to obtain optically pure derivatives of amino acids, which are valuable in pharmaceutical research and development (Karpeiskaya et al., 1978).

Metabolite Analysis in Biological Systems

  • Application : This compound is significant in the study of metabolites in biological systems, particularly as a precursor or metabolite in various biochemical pathways (Bartholini et al., 1971).

Synthesis of Macrocyclic Peptides

  • Application : It is used in the synthesis of macrocyclic peptides. These peptides have a variety of applications in chemistry and biochemistry, particularly in the development of new pharmaceuticals and biomaterials (Miyake et al., 1993).

Cytotoxic and Antioxidant Activities

  • Application : Derivatives of this compound have been studied for their cytotoxic and potential antioxidant activities. These compounds are of interest in the development of new therapeutic agents (Gong et al., 2022).

Enantiomeric Separation in Chromatography

  • Application : The compound is used in the study of enantiomeric separation by supercritical fluid chromatography, which is crucial in pharmaceutical analysis and synthesis (Lou et al., 1992).

Protease-catalyzed Oligomerization

  • Application : In enzymatic synthesis, it's used for oligomerization of hydrophobic amino acid esters. This application is important in the synthesis of bioactive peptides and peptide-based materials (Viswanathan et al., 2010).

Properties

IUPAC Name

methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZUOHUAFORHP-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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